Cas no 2869955-57-5 (3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid)

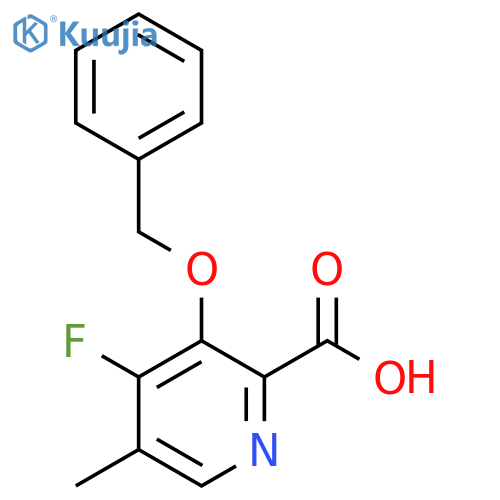

2869955-57-5 structure

商品名:3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid 化学的及び物理的性質

名前と識別子

-

- SCHEMBL25037415

- 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid

- DB-378053

- G64307

- 2869955-57-5

-

- インチ: 1S/C14H12FNO3/c1-9-7-16-12(14(17)18)13(11(9)15)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)

- InChIKey: ZKEYRTAGABFSPV-UHFFFAOYSA-N

- ほほえんだ: FC1C(C)=CN=C(C(=O)O)C=1OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 261.08012141g/mol

- どういたいしつりょう: 261.08012141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 59.4Ų

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705273-250mg |

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid |

2869955-57-5 | 98% | 250mg |

¥2504.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705273-100mg |

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid |

2869955-57-5 | 98% | 100mg |

¥1719.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705273-50mg |

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid |

2869955-57-5 | 98% | 50mg |

¥939.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705273-1g |

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid |

2869955-57-5 | 98% | 1g |

¥7322.00 | 2024-05-20 |

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

2869955-57-5 (3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 81216-14-0(7-bromohept-1-yne)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量